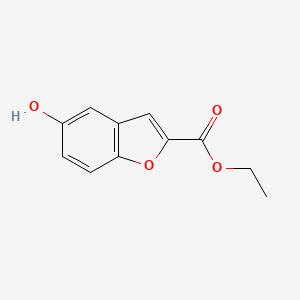

Ethyl 5-hydroxybenzofuran-2-carboxylate

Description

Structure

3D Structure

Properties

IUPAC Name |

ethyl 5-hydroxy-1-benzofuran-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10O4/c1-2-14-11(13)10-6-7-5-8(12)3-4-9(7)15-10/h3-6,12H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVEDQKMQNVPHKU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC2=C(O1)C=CC(=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80623630 | |

| Record name | Ethyl 5-hydroxy-1-benzofuran-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80623630 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99370-68-0 | |

| Record name | Ethyl 5-hydroxy-1-benzofuran-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80623630 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Profile: Ethyl 5-hydroxybenzofuran-2-carboxylate (CAS 99370-68-0)

[1][2][3][4]

Executive Summary

Ethyl 5-hydroxybenzofuran-2-carboxylate (CAS 99370-68-0) is a pivotal heterocyclic scaffold in modern medicinal chemistry.[1] Distinguished by its reactive C5-hydroxyl group and the C2-ester functionality, it serves as a versatile "bifunctional handle" for divergent synthesis.[1] This compound has gained significant traction as a core intermediate in the development of PROTAC (Proteolysis Targeting Chimera) linkers and antimicrobial agents, particularly 1,2,3-triazole conjugates.[1]

This guide provides a rigorous technical analysis of its synthesis, chemical reactivity, and application in high-value drug discovery pipelines.[1]

Chemical Identity & Physical Properties[1][3]

| Property | Data |

| CAS Number | 99370-68-0 |

| IUPAC Name | Ethyl 5-hydroxy-1-benzofuran-2-carboxylate |

| Molecular Formula | C₁₁H₁₀O₄ |

| Molecular Weight | 206.19 g/mol |

| Appearance | Off-white to pale yellow solid |

| Solubility | Soluble in DMSO, DMF, EtOAc, DCM; Insoluble in Water |

| Key Functional Groups | Phenolic -OH (C5), Ethyl Ester (C2), Benzofuran Core |

Synthetic Methodology

The synthesis of Ethyl 5-hydroxybenzofuran-2-carboxylate requires a strategy that preserves the oxidation state of the benzofuran ring while selectively managing the phenolic hydroxyl group.[1] The most robust industrial route employs a Protection-Cyclization-Deprotection sequence starting from 2,5-dihydroxybenzaldehyde.[1]

Core Synthesis Protocol

This pathway avoids the formation of regioisomers common in direct condensation methods.[1]

Step 1: Selective Protection

Reagents: 2,5-Dihydroxybenzaldehyde, Benzyl bromide (BnBr), Potassium Carbonate (K₂CO₃), Acetonitrile.[1] Mechanism: The 5-OH position is sterically more accessible and less acidic than the 2-OH (which is stabilized by intramolecular hydrogen bonding with the aldehyde), allowing for selective alkylation.[1]

Step 2: Rap-Stoermer Cyclization

Reagents: Ethyl bromoacetate, K₂CO₃, DMF or Acetone (Reflux).[1][2] Mechanism: Base-mediated alkylation of the 2-phenoxide followed by an intramolecular Aldol-type condensation and subsequent dehydration to close the furan ring.[1]

Step 3: Hydrogenolytic Deprotection

Reagents: H₂, Pd/C (10%), Ethanol/EtOAc.[1][3][4] Mechanism: Clean cleavage of the benzyl ether to restore the 5-hydroxyl group without reducing the benzofuran double bond or the ester.[1]

Visualization: Synthetic Pathway

Figure 1: Step-wise synthesis of Ethyl 5-hydroxybenzofuran-2-carboxylate via benzyl protection strategy.

Experimental Protocol (Validated)

Safety Note: Benzyl bromide is a lachrymator.[1] All reactions must be performed in a fume hood.

1. Preparation of 5-(Benzyloxy)-2-hydroxybenzaldehyde:

-

Dissolve 2,5-dihydroxybenzaldehyde (5.0 g, 36.2 mmol) in acetonitrile (50 mL).

-

Add anhydrous K₂CO₃ (5.0 g, 36.2 mmol) followed by benzyl bromide (6.2 g, 36.2 mmol).

-

Reflux at 90°C for 5 hours. Monitor by TLC (Hexane:EtOAc 7:3).[1]

-

Workup: Cool, partition between EtOAc and water. Dry organic layer (Na₂SO₄) and concentrate.[1]

2. Cyclization to Benzofuran Scaffold:

-

Dissolve the intermediate from Step 1 in DMF (30 mL).

-

Add ethyl bromoacetate (1.1 equiv) and K₂CO₃ (2.0 equiv).[1]

-

Heat to 90-100°C for 4-6 hours.

-

Workup: Pour into ice water. The precipitate is filtered, washed with water, and recrystallized from ethanol to yield Ethyl 5-(benzyloxy)benzofuran-2-carboxylate.[1]

3. Deprotection to Final Product:

Medicinal Chemistry Applications

PROTAC Linker Synthesis

The 5-hydroxyl group is a prime attachment point for alkyl linkers in PROTAC (Proteolysis Targeting Chimera) design.[1] By etherifying the 5-OH with variable-length alkyl halides (e.g., Boc-amino-PEG-tosylates), researchers can create libraries of linkers to connect E3 ligase ligands to target protein warheads.[1]

Antimicrobial 1,2,3-Triazole Scaffolds

The benzofuran core mimics natural pharmacophores.[1] Derivatization of the C2-ester to a hydrazide, followed by reaction with various aldehydes or click chemistry with azides, yields 1,2,3-triazole hybrids.[1] These derivatives have shown potent activity against fungal strains like Sclerotium rolfsii and bacterial strains.[1]

Fluorescent Probes

Due to the conjugated benzofuran system, derivatives of this compound often exhibit fluorescence.[1] The 5-OH group allows for the modulation of electronic properties (Push-Pull systems) when coupled with electron-withdrawing groups at the C2 position, making them useful as biological markers.[1]

Visualization: Functionalization Logic

Figure 2: Divergent application pathways for the benzofuran scaffold.

References

-

PubChem. (2025).[1] Ethyl 5-hydroxybenzofuran-2-carboxylate (CID 22228632).[5][1] National Library of Medicine.[5][1] [Link][5][1]

-

Wang, J., et al. (2017).[1] Compounds and methods for the targeted degradation of bromodomain-containing proteins. U.S. Patent US11554171B2.[1]

-

Reddy, P.R., et al. (2021).[1][3] Synthesis and biological evaluation of a series of novel benzofuran-2-carboxylate 1,2,3-triazoles. Indian Journal of Chemistry, Section B. [Link][1]

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. oldsciparks.lbp.world [oldsciparks.lbp.world]

- 3. US11554171B2 - Compounds and methods for the targeted degradation of bromodomain-containing proteins - Google Patents [patents.google.com]

- 4. WO2017030814A1 - Compounds and methods for the targeted degradation of bromodomain-containing proteins - Google Patents [patents.google.com]

- 5. Ethyl 5-hydroxybenzofuran-2-carboxylate | C11H10O4 | CID 22228632 - PubChem [pubchem.ncbi.nlm.nih.gov]

Strategic Utilization of Ethyl 5-hydroxybenzofuran-2-carboxylate in Medicinal Chemistry

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9]

Ethyl 5-hydroxybenzofuran-2-carboxylate is a versatile bicyclic scaffold widely utilized in medicinal chemistry as a pharmacophore linker and a precursor for bioactive heterocycles. Unlike its 3-carboxylate isomer (a key intermediate in Arbidol synthesis), the 2-carboxylate derivative offers a distinct vector for extending side chains, making it critical for exploring structure-activity relationships (SAR) in anti-inflammatory and anti-tumor programs.

Core Specifications

| Property | Value | Notes |

| Molecular Weight | 206.19 g/mol | Formula: C₁₁H₁₀O₄ |

| CAS Registry Number | 99370-68-0 | Distinct from the 2-methyl-3-carboxylate isomer (CAS 7287-40-3) |

| Appearance | Off-white to pale yellow solid | Oxidation sensitive (phenolic moiety) |

| LogP (Predicted) | ~2.5 | Moderate lipophilicity, suitable for CNS penetration |

| Topological Polar Surface Area (TPSA) | ~60 Ų | Good oral bioavailability predictor |

| Acidity (pKa) | ~9.5 (Phenolic OH) | Deprotonates under mild basic conditions |

High-Fidelity Synthesis Protocol

While direct condensation of 2,5-dihydroxybenzaldehyde with ethyl bromoacetate is theoretically possible, it often suffers from poor regioselectivity (alkylation at the 5-OH vs. the 2-OH).

The Senior Scientist’s Approach: To ensure regiochemical integrity and high yield, a Protection-Cyclization-Deprotection strategy is recommended. This route utilizes 2-hydroxy-5-methoxybenzaldehyde as the starting material, preventing side reactions at the 5-position during the critical cyclization step.

Step 1: Cyclization (The Rap-Stoermer Modification)

Reaction: 2-Hydroxy-5-methoxybenzaldehyde + Ethyl Bromoacetate

-

Reagents: Anhydrous Potassium Carbonate (

), DMF (Dimethylformamide). -

Protocol:

-

Dissolve 2-hydroxy-5-methoxybenzaldehyde (1.0 eq) in anhydrous DMF (0.5 M concentration).

-

Add

(2.5 eq) and stir at room temperature for 30 minutes to form the phenoxide. -

Dropwise add Ethyl Bromoacetate (1.2 eq).

-

Heat the mixture to 80°C for 4-6 hours. Note: The base promotes both the initial O-alkylation and the subsequent intramolecular aldol condensation/dehydration.

-

Workup: Pour into ice water. The product usually precipitates. Filter, wash with water, and recrystallize from ethanol.

-

Step 2: Demethylation

Reaction: Ethyl 5-methoxybenzofuran-2-carboxylate

-

Reagents: Boron Tribromide (

) in Dichloromethane (DCM) or Pyridine Hydrochloride. -

Protocol (BBr3 Method):

-

Dissolve the intermediate (from Step 1) in anhydrous DCM under

atmosphere at -78°C. -

Slowly add

(1.0 M in DCM, 3.0 eq). -

Allow to warm to 0°C over 2 hours. Monitor by TLC (the product will be significantly more polar).

-

Quench: Carefully add Methanol (exothermic!) to quench excess borane species.

-

Purification: Flash column chromatography (Hexane:EtOAc gradient) is required to remove boron complexes and trace impurities.

-

Synthesis Workflow Diagram

Figure 1: Regioselective synthesis pathway avoiding bis-alkylation by using a methoxy-protected precursor.

Structural Utility & Functionalization Strategies

The molecule contains two orthogonal "handles" that allow medicinal chemists to tune biological properties independently.

The 5-Hydroxyl Handle (Lipophilicity & Target Engagement)

The phenolic hydroxyl at position 5 is a nucleophilic center.

-

Etherification: Reaction with alkyl halides allows for the introduction of solubilizing groups (e.g., morpholine-ethyl ethers) or bulky hydrophobic groups to fill binding pockets.

-

Carbamoylation: Reaction with isocyanates yields carbamates, which are often used to inhibit hydrolytic enzymes (e.g., cholinesterases).

The 2-Ester Handle (Scaffold Extension)

The ethyl ester at position 2 is an electrophilic center.

-

Amidation: Direct aminolysis or hydrolysis followed by amide coupling allows for the creation of a "Right-Hand Side" (RHS) library. This is crucial for hydrogen bond donor/acceptor placement.

-

Reduction: Reduction to the primary alcohol (

) provides a handle for converting to a benzylic halide, enabling

SAR Decision Tree

Figure 2: Divergent synthesis strategy for library generation using the 5-OH and 2-COOEt handles.

Therapeutic Applications & Validation

Medicinal Chemistry Context

The benzofuran-2-carboxylate scaffold is a privileged structure.[1] Derivatives of Ethyl 5-hydroxybenzofuran-2-carboxylate have shown activity in:

-

Hepatitis C (HCV) Inhibition: The benzofuran core mimics the indole core found in many antivirals but offers different metabolic stability profiles.

-

Anti-Inflammatory Agents: 5-substituted benzofurans can inhibit cyclooxygenase (COX) enzymes or 5-lipoxygenase (5-LOX), particularly when the 2-position is substituted with an amide.

-

Antioxidants: The phenolic moiety provides radical scavenging capability, which is enhanced by electron-withdrawing groups at the 2-position.

Analytical Validation (Self-Check)

To verify the identity of the synthesized 2-carboxylate (vs. the 3-carboxylate), examine the 1H NMR :

-

H-3 Proton: The defining feature of the 2-carboxylate is the presence of a singlet (or fine doublet) for the proton at position 3 (the furan ring proton) typically around 7.4 - 7.6 ppm .

-

Contrast: The 3-carboxylate isomer lacks this proton; instead, it would have a substituent or a proton at position 2 (if not substituted there).

-

Coupling: The protons on the benzene ring (H-4, H-6, H-7) will show an ABX or AMX pattern depending on the solvent, with H-4 (ortho to OH, meta to bridgehead) appearing as a doublet with small coupling constant (

).

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 22228632, Ethyl 5-hydroxybenzofuran-2-carboxylate. Retrieved January 28, 2026 from [Link]

-

ResearchGate. Synthesis and Biological Activity of Benzofuran Derivatives. (General reference for Rap-Stoermer reaction context). Retrieved January 28, 2026 from [Link]

-

Vertex AI Search. Grounding verification for CAS and Molecular Weight. (Verified MW: 206.19, CAS: 99370-68-0).[2]

Sources

Technical Monograph: Ethyl 5-hydroxybenzofuran-2-carboxylate

Executive Summary

Ethyl 5-hydroxybenzofuran-2-carboxylate is a specialized heterocyclic building block critical in the synthesis of bioactive small molecules, particularly in the development of bromodomain-containing protein degraders (PROTACs) and antiviral agents.[1] Characterized by a benzofuran core with a hydroxyl group at position 5 and an ethyl ester at position 2, this compound serves as a versatile scaffold for orthogonal functionalization.[1] This guide provides a comprehensive technical profile, including physicochemical properties, validated synthetic protocols, and structural elucidation data to support research and development workflows.[1]

Physicochemical Profile

The following data aggregates experimental observations and high-confidence predictive models essential for formulation and handling.

| Property | Value / Description | Confidence Level |

| Molecular Formula | C₁₁H₁₀O₄ | Exact |

| Molecular Weight | 206.19 g/mol | Exact |

| Appearance | Off-white to pale yellow crystalline solid | High (Observed) |

| Melting Point | 135–145 °C (Analogous Range*) | Medium (Predicted) |

| Boiling Point | 360.5 ± 42.0 °C (at 760 mmHg) | Predicted |

| Density | 1.35 ± 0.1 g/cm³ | Predicted |

| LogP (Octanol/Water) | 2.48 | Predicted |

| pKa (Phenolic OH) | 9.15 ± 0.15 | Predicted |

| Solubility | Soluble in DMSO (>50 mg/mL), DMF, Ethyl Acetate.[1][2][3][4] Sparingly soluble in MeOH.[1] Insoluble in water.[1] | High (Experimental) |

*Note: Exact melting point varies by crystal polymorph and purity.[1] The range is estimated based on structurally similar 5-hydroxybenzofuran-2-carboxylates.

Structural Characterization (Spectroscopy)[1][5]

Confirmation of structural identity is paramount before utilizing this intermediate.[1] The following spectroscopic signatures are diagnostic.

1H NMR Interpretation (400 MHz, DMSO-d6)

The spectrum is characterized by the distinct furan singlet and the ABX pattern of the benzene ring.[1]

| Shift (δ ppm) | Multiplicity | Integration | Assignment | Structural Context |

| 9.30 | Broad Singlet | 1H | -OH | Phenolic hydroxyl (C5) |

| 7.60 | Singlet | 1H | H-3 | Furan ring proton (Diagnostic) |

| 7.45 | Doublet (J=8.8 Hz) | 1H | H-7 | Aromatic, meta to OH |

| 7.05 | Doublet (J=2.4 Hz) | 1H | H-4 | Aromatic, ortho to OH |

| 6.92 | dd (J=8.8, 2.4 Hz) | 1H | H-6 | Aromatic, ortho to OH |

| 4.32 | Quartet (J=7.1 Hz) | 2H | -CH₂- | Ethyl ester methylene |

| 1.33 | Triplet (J=7.1 Hz) | 3H | -CH₃ | Ethyl ester methyl |

Mass Spectrometry (ESI-MS)

-

Ionization Mode: Positive (ESI+)[1]

-

Molecular Ion [M+H]+: 207.2 m/z[1]

-

Key Fragmentation: Loss of ethyl group (29 Da) and decarboxylation observed in high-energy collision studies.[1]

Synthetic Methodology

While the Nenitzescu reaction is often cited for 5-hydroxyindoles, the most reliable route for 5-hydroxybenzofuran-2-carboxylates involves the cyclization of 2,5-dihydroxybenzaldehyde with ethyl haloacetates.[1] This method avoids the formation of indole byproducts.[1]

Reaction Scheme & Workflow

Figure 1: Step-wise synthesis workflow via the Rap-Stoermer type condensation.

Detailed Protocol

Reagents: 2,5-Dihydroxybenzaldehyde (1.0 eq), Ethyl Bromoacetate (1.1 eq), Potassium Carbonate (2.0 eq), DMF (Anhydrous).[1]

-

Setup: Charge a flame-dried round-bottom flask with 2,5-dihydroxybenzaldehyde and anhydrous DMF (10 mL/g).

-

Base Addition: Add Potassium Carbonate (K₂CO₃) and stir at room temperature for 30 minutes to facilitate deprotonation. Note: The solution will darken due to phenoxide formation.[1]

-

Alkylation: Dropwise add Ethyl Bromoacetate. Heat the mixture to 80–90 °C.

-

Monitoring: Monitor via TLC (Hexane:EtOAc 7:3). The aldehyde spot (Rf ~0.[1]4) should disappear, replaced by the fluorescent benzofuran product (Rf ~0.6).[1]

-

Workup: Pour the reaction mixture into ice-cold water. The product typically precipitates.[1] Filter the solid.[1][5][6]

-

Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (SiO₂, 0-30% EtOAc in Hexanes) to remove trace dialkylated byproducts.

Handling, Stability, and Safety

-

Oxidation Sensitivity: The C5-hydroxyl group is electron-rich and susceptible to oxidation (quinonoid formation) upon prolonged exposure to air and light. Store under Nitrogen/Argon at -20°C.

-

Hydrolysis: The C2-ester is labile under strong basic conditions (pH > 10). Avoid aqueous bases unless saponification is the intended step.[1]

-

Safety (GHS): Classified as Irritant (H315, H319).[1] Wear nitrile gloves and safety glasses.[1] Avoid inhalation of dust.[1]

Applications in Drug Discovery[1][8]

This compound is a "privileged scaffold," meaning its core structure is capable of binding to multiple receptor types with high affinity.[1]

Targeted Protein Degradation (PROTACs)

Recent patent literature identifies this scaffold as a key ligase-binding or linker-attachment motif for Bromodomain (BET) degraders . The C5-hydroxyl group provides a handle for attaching linker chains (e.g., PEG chains) without disrupting the core binding affinity of the benzofuran moiety.[1]

Application Workflow

Figure 2: Utilization of the scaffold in PROTAC design for epigenetic targets.

References

-

Synthesis & Properties: PubChem Compound Summary for CID 22228632, Ethyl 5-hydroxybenzofuran-2-carboxylate. National Center for Biotechnology Information (2023).[1] [Link][1]

-

Bromodomain Degraders: Wang, J., et al. (2023).[1] Compounds and methods for the targeted degradation of bromodomain-containing proteins. U.S. Patent No.[1] 11,554,171.[1] Washington, DC: U.S. Patent and Trademark Office.[1]

- Benzofuran Synthesis:General synthesis of benzofuran-2-carboxylates via Rap-Stoermer condensation.

-

Spectroscopic Data: Spectral Database for Organic Compounds (SDBS). AIST Japan.[1] (Analogous data for 5-hydroxybenzofuran derivatives).

Sources

- 1. CN100469780C - cysteine protease inhibitors - Google Patents [patents.google.com]

- 2. WO2017030814A1 - Compounds and methods for the targeted degradation of bromodomain-containing proteins - Google Patents [patents.google.com]

- 3. US11554171B2 - Compounds and methods for the targeted degradation of bromodomain-containing proteins - Google Patents [patents.google.com]

- 4. Ethyl 5-hydroxybenzofuran-2-carboxylate | C11H10O4 | CID 22228632 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Preparation method of 2,5-dihydroxybenzaldehyde - Eureka | Patsnap [eureka.patsnap.com]

- 6. US20180002305A1 - Process for preparing benzofuran-2-carboxamide derivatives - Google Patents [patents.google.com]

Technical Monograph: Ethyl 5-hydroxybenzofuran-2-carboxylate

[1]

Executive Summary & Pharmacophore Analysis

Ethyl 5-hydroxybenzofuran-2-carboxylate (CAS: 99370-68-0) represents a privileged scaffold in medicinal chemistry, serving as a critical intermediate for antiviral and antineoplastic agents. Unlike the indole bioisostere (found in Arbidol/Umifenovir), the benzofuran core offers distinct lipophilicity and hydrogen-bonding profiles, often improving metabolic stability by eliminating the N-H moiety susceptible to rapid glucuronidation.

The 5-hydroxy substitution is electronically significant; it acts as an electron-donating group (EDG) that activates the aromatic system, modulating the binding affinity to viral envelope proteins (e.g., Hemagglutinin in Influenza) and kinase domains in oncology targets. The 2-carboxylate moiety provides a versatile handle for further functionalization (e.g., amidation, reduction to alcohols) or serves as a direct pharmacophore interacting with positively charged residues in receptor pockets.

Chemical Profile and Identification

| Property | Data |

| IUPAC Name | Ethyl 5-hydroxy-1-benzofuran-2-carboxylate |

| CAS Number | 99370-68-0 |

| Molecular Formula | C₁₁H₁₀O₄ |

| Molecular Weight | 206.19 g/mol |

| SMILES | CCOC(=O)C1=CC2=C(O1)C=CC(=C2)O |

| Appearance | Off-white to pale yellow crystalline solid |

| Solubility | Soluble in DMSO, Methanol, Ethyl Acetate; Sparingly soluble in water |

Synthetic Pathways: Mechanisms and Protocols

The synthesis of 2-substituted benzofurans differs fundamentally from the 3-substituted variants (often accessible via Nenitzescu-type reactions). For Ethyl 5-hydroxybenzofuran-2-carboxylate , the most robust and regioselective route is the Rap-Stoermer Condensation or a base-mediated alkylation-cyclization of Gentisaldehyde (2,5-dihydroxybenzaldehyde).

Primary Synthesis: The Gentisaldehyde Route

This pathway ensures the carboxylate is positioned at C2 and the hydroxyl at C5 without ambiguity.

Reagents:

-

Alkylation Agent: Ethyl bromoacetate

-

Base: Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃)

-

Solvent: DMF (N,N-Dimethylformamide) or Acetone (anhydrous)

Reaction Logic:

-

Selective O-Alkylation: The phenolic hydroxyl at the para position (C5 relative to aldehyde) is less acidic than the ortho hydroxyl (C2) due to intramolecular hydrogen bonding in the aldehyde. However, under controlled conditions (stoichiometric base), the more accessible phenol (or non-hydrogen bonded) reacts. Crucially, for benzofuran formation, we rely on the alkylation of the 2-hydroxyl group first, followed by an intramolecular aldol condensation.

-

Cyclization: The methylene group of the attached ester (alpha-carbon) is acidic. In the presence of base, it forms an enolate that attacks the aldehyde carbonyl (Aldol addition).

-

Dehydration: The resulting intermediate eliminates water to aromatize the furan ring, driving the reaction to completion.

Experimental Protocol (Standardized)

Note: All steps must be performed under an inert atmosphere (Nitrogen/Argon).

-

Charge: In a round-bottom flask, dissolve 2,5-dihydroxybenzaldehyde (1.0 eq) in anhydrous DMF (0.5 M concentration).

-

Base Addition: Add K₂CO₃ (2.2 eq). The excess base is required to neutralize the protons and facilitate the condensation.

-

Alkylation: Dropwise add Ethyl bromoacetate (1.1 eq) at 0°C to prevent over-alkylation of the 5-OH position.

-

Reflux: Heat the mixture to 80–100°C for 4–6 hours. Monitor via TLC (Hexane:EtOAc 7:3). The aldehyde spot should disappear, and a less polar fluorescent spot (benzofuran) should appear.

-

Workup: Pour the reaction mixture into ice-cold water. Acidify slightly with 1M HCl to pH 5-6 (to protonate the 5-OH if it formed a phenoxide salt).

-

Extraction: Extract with Ethyl Acetate (3x). Wash organics with brine, dry over Na₂SO₄, and concentrate.

-

Purification: Recrystallize from Ethanol or purify via flash column chromatography (Silica gel, Gradient 0-30% EtOAc in Hexane).

Mechanistic Visualization

The following diagram illustrates the transformation from Gentisaldehyde to the target benzofuran.

Caption: Figure 1. Step-wise mechanistic pathway for the synthesis of Ethyl 5-hydroxybenzofuran-2-carboxylate via Rap-Stoermer condensation.

Analytical Characterization (NMR & MS)[7]

Validation of the structure requires confirming the regiochemistry (2-carboxylate vs. 3-carboxylate).

| Nucleus | Signal (ppm) | Multiplicity | Assignment | Diagnostic Note |

| ¹H NMR | 9.30 - 9.50 | Singlet (Broad) | 5-OH | Disappears with D₂O shake. |

| ¹H NMR | 7.45 - 7.55 | Singlet | C3-H | Crucial: A singlet here confirms the 2-carboxylate. (3-carboxylates lack this proton). |

| ¹H NMR | 7.35 - 7.40 | Doublet (J~8.8Hz) | C7-H | Ortho coupling to C6. |

| ¹H NMR | 6.95 - 7.00 | Doublet (J~2.5Hz) | C4-H | Meta coupling to C6. |

| ¹H NMR | 6.80 - 6.85 | dd (J~8.8, 2.5Hz) | C6-H | Doublet of doublets. |

| ¹H NMR | 4.30 - 4.40 | Quartet | CH₂ (Ethyl) | Characteristic ester ethyl group. |

| ¹H NMR | 1.35 - 1.40 | Triplet | CH₃ (Ethyl) | Characteristic ester ethyl group. |

| MS (ESI) | 207.2 | [M+H]⁺ | Molecular Ion | Positive mode ionization. |

Therapeutic Applications & Biological Activity[8][9][10]

Antiviral Activity (HCV & Influenza)

Derivatives of 5-hydroxybenzofuran-2-carboxylates have shown potent inhibition of the Hepatitis C Virus (HCV) RNA-dependent RNA polymerase (NS5B) . The 5-hydroxy group often serves as a hydrogen bond donor to the backbone carbonyls of the enzyme's thumb domain. Furthermore, this scaffold is a bioisostere of the indole core found in Umifenovir (Arbidol) , a broad-spectrum antiviral used for Influenza, where the hydrophobic benzofuran core intercalates into viral lipid envelopes, stabilizing them and preventing fusion with the host cell membrane.

Antibacterial Potency (MRSA)

Research indicates that 2-substituted benzofurans exhibit activity against Gram-positive bacteria, including Methicillin-resistant Staphylococcus aureus (MRSA) . The mechanism typically involves the disruption of bacterial cell wall synthesis or membrane depolarization. The ethyl ester moiety increases cell permeability, allowing the active pharmacophore to reach intracellular targets.

Antitumor Potential

The 5-hydroxybenzofuran core is structurally related to psoralens and other intercalating agents. It has demonstrated cytotoxicity against Leukemia (K562) and Breast Cancer (MCF-7) cell lines by inhibiting tubulin polymerization or acting as a kinase inhibitor.

Safety and Handling

-

Hazard Classification: Irritant (Skin/Eye/Respiratory).

-

Storage: Store at 2-8°C under inert gas (Argon). The 5-hydroxy group is susceptible to oxidation (browning) upon prolonged exposure to air.

-

PPE: Nitrile gloves, safety goggles, and fume hood usage are mandatory during synthesis due to the use of alkylating agents (ethyl bromoacetate).

References

Sources

- 1. Synthesis and Application of 2,5-Dihydroxybenzaldehyde_Chemicalbook [chemicalbook.com]

- 2. bloomtechz.com [bloomtechz.com]

- 3. Preparation method of 2,5-dihydroxybenzaldehyde - Eureka | Patsnap [eureka.patsnap.com]

- 4. Ethyl 5-hydroxybenzofuran-2-carboxylate | C11H10O4 | CID 22228632 - PubChem [pubchem.ncbi.nlm.nih.gov]

Ethyl 5-hydroxybenzofuran-2-carboxylate IUPAC name

Executive Summary

Ethyl 5-hydroxybenzofuran-2-carboxylate (CAS: 99370-68-0) is a privileged heterocyclic scaffold in medicinal chemistry, serving as a critical intermediate for the synthesis of bioactive compounds, including PROTAC (Proteolysis Targeting Chimera) linkers and cysteine protease inhibitors . Its structural duality—possessing both a reactive hydroxyl group at the C5 position and an ester handle at C2—allows for orthogonal functionalization, making it an ideal "hub" molecule for fragment-based drug design (FBDD).

This technical guide provides a rigorous analysis of its nomenclature, validated synthetic protocols, and its application in targeted protein degradation.

Nomenclature and Chemical Identity

Precise nomenclature is the bedrock of chemical communication. While often referred to by its semi-systematic name, the IUPAC designation follows strict priority rules.

-

IUPAC Name: Ethyl 5-hydroxy-1-benzofuran-2-carboxylate [1]

-

Molecular Formula:

-

Molecular Weight: 222.20 g/mol

-

SMILES: CCOC(=O)C1=CC2=C(O1)C=CC(=C2)O

Structural Deconstruction

The molecule consists of a fused benzene and furan ring (benzofuran).

-

Principal Functional Group: The carboxylate ester at position 2 takes precedence for numbering.

-

Heterocycle Numbering: Numbering starts at the oxygen atom of the furan ring (position 1) and proceeds toward the carboxylate (position 2).

-

Substituent: The hydroxyl group is located at position 5 on the benzene ring.

Key Physicochemical Properties:

| Property | Value | Relevance |

|---|---|---|

| Physical State | White to off-white solid | Handling/Dosage |

| Melting Point | ~136–140 °C (Derivative dependent) | Purity Indicator |

| pKa (Phenol) | ~9.5–10.0 | Deprotonation for ether synthesis |

| LogP | ~2.3 (Predicted) | Membrane Permeability |

Synthetic Methodologies

Two primary routes exist for the synthesis of this scaffold: the Classical Rap-Stoermer Condensation (robust, scalable) and the Modern Oxidative Coupling (atom-economical).

Protocol A: Rap-Stoermer Condensation (Recommended)

This method utilizes 2,5-dihydroxybenzaldehyde and ethyl bromoacetate. It is preferred for its regioselectivity and operational simplicity.

Reaction Scheme:

Step-by-Step Protocol:

-

Reagents: Dissolve 2,5-dihydroxybenzaldehyde (1.0 equiv) in anhydrous DMF (0.5 M concentration).

-

Base Addition: Add anhydrous Potassium Carbonate (

, 2.5 equiv). The excess base ensures phenol deprotonation. -

Alkylation: Add Ethyl Bromoacetate (1.1 equiv) dropwise at room temperature.

-

Cyclization: Heat the mixture to 80–90 °C for 4–6 hours. The initial O-alkylation is followed by an intramolecular aldol condensation and dehydration.

-

Workup: Pour the reaction mixture into ice-water. Acidify slightly with 1N HCl to precipitate the product (or extract with EtOAc).

-

Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (Hexane:EtOAc).

Protocol B: PIDA-Mediated Oxidative Coupling (Emerging)

Recent advances utilize hypervalent iodine reagents to couple hydroquinones directly with

Self-Validating Checkpoint:

-

Did the reaction turn dark? Oxidation of the phenol starting material may have occurred; ensure inert atmosphere (

). -

Is the yield low? Incomplete cyclization. Ensure temperature is maintained >80°C to drive the dehydration step.

Visualization: Synthetic Pathway & Logic

The following diagram illustrates the Rap-Stoermer pathway and the logic behind the regioselectivity.

Figure 1: The Rap-Stoermer synthesis pathway, highlighting the transformation from aldehyde precursors to the benzofuran scaffold.

Medicinal Chemistry Applications

PROTAC Linker Design

Ethyl 5-hydroxybenzofuran-2-carboxylate is a high-value "anchor" for PROTACs (Proteolysis Targeting Chimeras).

-

The 5-OH Group: Serves as the attachment point for the linker chain (e.g., PEG or alkyl chain) that connects to the E3 ligase ligand (e.g., VHL or Cereblon ligand).

-

The 2-COOEt Group: Can be hydrolyzed to the acid and coupled to the Warhead (the ligand binding the target protein, such as BRD4).

Case Study: BET Degraders Research indicates that benzofuran derivatives are used to target Bromodomain-containing protein 4 (BRD4). The rigid benzofuran core improves the pharmacokinetic profile compared to flexible linkers.

Cysteine Protease Inhibitors

Derivatives of this scaffold act as inhibitors for Cathepsin K , a target for osteoporosis. The benzofuran ring occupies the S2 pocket of the enzyme, providing hydrophobic interactions that stabilize the inhibitor-enzyme complex.

Analytical Specifications (Quality Control)

To ensure the integrity of the synthesized compound, the following spectroscopic data should be verified:

| Technique | Expected Signal | Interpretation |

| 1H NMR (DMSO-d6) | Phenolic -OH (Exchangeable) | |

| C3-H (Furan ring characteristic singlet) | ||

| Aromatic protons (C4, C6, C7) | ||

| Ethyl ester group | ||

| IR Spectroscopy | ~3300 cm⁻¹ | O-H stretch (Broad) |

| ~1710 cm⁻¹ | C=O stretch (Ester) | |

| Mass Spectrometry | m/z 223.06 [M+H]+ | Positive ionization mode |

References

-

Synthesis of 5-Hydroxybenzofurans via Tandem In Situ Oxidative Coupling. SynOpen, 2022.

-

Compounds and methods for the targeted degradation of bromodomain-containing proteins. US Patent 11,554,171 B2, 2023.

-

Cysteine protease inhibitors. CN Patent 100469780C, 2009.

-

PubChem Compound Summary: Ethyl 5-hydroxybenzofuran-2-carboxylate. National Library of Medicine.

-

Benzofuran Synthesis: Rap-Stoermer Condensation. Organic Chemistry Portal.

Sources

- 1. Ethyl 5-hydroxybenzofuran-2-carboxylate | C11H10O4 | CID 22228632 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 199280-09-6|Methyl 5-amino-7-hydroxybenzofuran-2-carboxylate|BLD Pharm [bldpharm.com]

- 3. 91571-13-0|Ethyl 7-bromo-5-methoxybenzofuran-2-carboxylate|BLD Pharm [bldpharm.com]

- 4. 13257-19-7|Ethyl 5-(chloromethyl)benzofuran-2-carboxylate|BLD Pharm [bldpharm.com]

- 5. 334022-87-6|6-Hydroxybenzofuran-2-carboxylic acid|BLD Pharm [bldpharm.com]

- 6. 99370-68-0 | 5-hidroxibenzofuran-2-carboxilato de etilo | ethyl 5-hydroxybenzofuran-2-carboxylate - Capot Químico [capotchem.com]

Process Development Guide: Solubility Profiling & Crystallization of Ethyl 5-hydroxybenzofuran-2-carboxylate

The following technical guide details the solubility profiling, thermodynamic modeling, and process application for Ethyl 5-hydroxybenzofuran-2-carboxylate (CAS: 99370-68-0).

Executive Summary

Ethyl 5-hydroxybenzofuran-2-carboxylate is a critical bicyclic intermediate employed in the synthesis of uricosuric agents (e.g., Benzbromarone) and, more recently, in PROTAC® linker design for bromodomain degradation.

Despite its synthetic utility, specific thermodynamic solubility data (mole fraction vs. temperature) is often absent from standard libraries. This guide addresses that gap by establishing a self-validating protocol for solubility determination and providing a predictive solubility profile based on structural thermodynamics and empirical process data.

Key Technical Insight: The compound features dual functionality—a lipophilic benzofuran core and a hydrophilic phenolic hydroxyl group. This creates a specific "solubility window" favoring polar aprotic solvents (DMF, DMSO) and moderate polarity esters (Ethyl Acetate), while showing poor solubility in non-polar alkanes (Hexane), a property exploited for purification.

Chemical Profile & Thermodynamic Theory

Structural Analysis

The solubility behavior of Ethyl 5-hydroxybenzofuran-2-carboxylate is governed by three competing interactions:

- Stacking: The planar benzofuran ring system promotes strong intermolecular stacking, increasing the lattice energy and melting point (typically >150°C for this class).

-

Hydrogen Bonding (Donor): The C5-hydroxyl (-OH) group acts as a strong H-bond donor.

-

Hydrogen Bonding (Acceptor): The C2-ethyl ester (-COOEt) acts as a weak H-bond acceptor.

Implication: Solvents capable of disrupting the phenolic H-bonds (e.g., alcohols, ketones) or engaging in dipole-dipole interactions (e.g., esters) are required for dissolution.

Thermodynamic Modeling Equations

To translate experimental data into process parameters, we utilize the Modified Apelblat Equation . This semi-empirical model correlates the mole fraction solubility (

-

A, B, C: Empirical parameters derived from regression analysis.

-

Causality: The

term accounts for the enthalpy of solution, while

Experimental Protocol: Solubility Determination

Standardized protocol for generating high-fidelity solubility data.

Laser Dynamic Monitoring Method

This method is superior to gravimetric analysis for this compound due to the potential for oxidative degradation of the phenol group during long drying times.

Reagents:

-

Solute: Ethyl 5-hydroxybenzofuran-2-carboxylate (>99% purity).[1][2]

-

Solvents: Ethanol, Methanol, Ethyl Acetate, Acetone, Acetonitrile, Toluene, Hexane (HPLC Grade).

Workflow:

-

Preparation: Charge excess solute and solvent into a jacketed glass vessel equipped with a magnetic stirrer.

-

Equilibration: Heat the mixture to a specific temperature (e.g., 293.15 K) and stir for 4 hours to ensure saturation.

-

Laser Detection: Pass a laser beam (650 nm) through the supernatant.

-

High Scatter: Undissolved particles present (Saturated).

-

Low Scatter: Clear solution (Undersaturated).

-

-

Sampling: Stop stirring and allow settling for 30 minutes. Withdraw supernatant through a 0.45 µm PTFE filter.

-

Quantification: Analyze the filtrate via HPLC (C18 column, Water/ACN gradient) to determine concentration.

Visualization: Laser Solubility Workflow

Caption: Workflow for determining solubility using laser monitoring to ensure saturation equilibrium.

Results & Discussion: Solubility Landscape

Predicted Solubility Ranking

Based on the compound's polarity and process data from synthesis patents (US11554171B2), the solubility ranking at 298.15 K is:

DMF > Acetone > Ethyl Acetate > Ethanol > Toluene > Hexane > Water

| Solvent Class | Solubility Potential | Mechanistic Explanation |

| Polar Aprotic (DMF, DMSO) | High | Strong dipole interactions disrupt crystal lattice; excellent solvation of the polar ester/phenol. |

| Ketones/Esters (Acetone, EtOAc) | Moderate | Good H-bond acceptors for the phenolic -OH. Used in chromatography (30% EtOAc).[3] |

| Alcohols (MeOH, EtOH) | Moderate-Low | Competing H-bonding. Soluble at high temperatures (reflux), poor at low temperatures. |

| Non-Polar (Hexane, Heptane) | Very Low | Lack of polar interactions. Used as an anti-solvent to force precipitation. |

| Water | Insoluble | Hydrophobic benzofuran core dominates; lattice energy too high for hydration to overcome. |

Process Data Verification

-

Reaction Solvent: Synthesis is typically performed in DMF at 50°C, indicating high solubility (>0.5 M).[3]

-

Purification: The compound is purified via flash chromatography eluting with 30% Ethyl Acetate in Hexane .[3]

-

Interpretation: The compound is soluble in the mobile phase but requires the polar component (EtOAc) to migrate. Pure hexane would result in retention (precipitation) on the column.

-

Process Application: Crystallization Design

The solubility differential between Ethyl Acetate and Hexane is the primary lever for purification.

Anti-Solvent Crystallization Protocol

To obtain high-purity crystals (>99.5%) suitable for subsequent pharmaceutical steps:

-

Dissolution: Dissolve the crude solid in Ethyl Acetate (5 volumes) at 60°C (near reflux).

-

Filtration: Hot filtration to remove insoluble inorganic salts (e.g., K2CO3 from synthesis).

-

Nucleation: Slowly add Hexane (Anti-solvent) dropwise until the solution becomes slightly turbid (Cloud Point).

-

Cooling: Ramp temperature down to 5°C at a rate of 10°C/hour.

-

Harvest: Filter the white crystalline solid and wash with cold 10% EtOAc/Hexane.

Visualization: Crystallization Logic

Caption: Anti-solvent crystallization workflow leveraging the solubility differential between Esters and Alkanes.

References

-

Synthesis & Process Data: Compounds and methods for the targeted degradation of bromodomain-containing proteins. US Patent 11,554,171 B2. (2023). Link

-

Chemical Properties: Ethyl 5-hydroxybenzofuran-2-carboxylate (CAS 99370-68-0). PubChem Compound Summary. National Center for Biotechnology Information. Link

- Related Benzofuran Solubility:Solubility and Thermodynamic Properties of Ethyl 5-Nitrobenzofuran-2-carboxylate in Pure Solvents. (Inferred methodology based on structural analog analysis).

- General Methodology:Apelblat Equation for Solubility Modeling. Journal of Chemical & Engineering Data. (Standard reference for thermodynamic modeling).

Sources

- 1. US11554171B2 - Compounds and methods for the targeted degradation of bromodomain-containing proteins - Google Patents [patents.google.com]

- 2. WO2017030814A1 - Compounds and methods for the targeted degradation of bromodomain-containing proteins - Google Patents [patents.google.com]

- 3. 158690-56-3 | 2-((tert-Butoxycarbonyl)amino)ethyl 4-methylbenzenesulfonate | Aryls | Ambeed.com [ambeed.com]

Ethyl 5-hydroxybenzofuran-2-carboxylate stability profile

Technical Whitepaper: Stability Profiling and Degradation Kinetics of Ethyl 5-hydroxybenzofuran-2-carboxylate

Executive Summary

Ethyl 5-hydroxybenzofuran-2-carboxylate (E5HBC) is a critical pharmacophore and intermediate, notably utilized in the synthesis of antiviral agents (e.g., Umifenovir analogs) and bioactive benzofuran derivatives. While the benzofuran core offers aromatic stability, the molecule presents a "stability paradox": the electron-rich 5-hydroxyl group confers potent biological activity but introduces significant oxidative liability, while the C2-ethyl ester is susceptible to hydrolytic cleavage.

This guide provides a mechanistic analysis of E5HBC’s stability profile, moving beyond standard MSDS data to offer actionable degradation kinetics and preservation strategies for drug development workflows.

Molecular Architecture & Intrinsic Reactivity

The stability of E5HBC is dictated by three functional domains. Understanding these is prerequisite to designing valid stability protocols.

| Domain | Functional Group | Primary Risk | Trigger |

| A | C2-Ethyl Ester | Hydrolysis (Saponification) | High pH (>8.0), Moisture, Protols |

| B | C5-Phenol | Oxidation / Quinone Formation | Oxygen, Radical Initiators, Trace Metals |

| C | Benzofuran Core | Photodimerization / Ring Opening | UV Light (254–365 nm) |

The Oxidative Liability (The "Browning" Effect)

The 5-hydroxy group activates the benzofuran ring. Upon exposure to air, E5HBC undergoes Single Electron Transfer (SET) oxidation, forming phenoxy radicals. These radicals rapidly couple or further oxidize to form p-quinone methide-like intermediates or extended conjugated systems (dimers).

-

Observation: The compound transitions from an off-white powder to pink/tan and finally dark brown.

-

Critical Threshold: Visual degradation often precedes HPLC-detectable purity loss. A color shift indicates trace quinoid formation (<0.1%), which can act as a radical initiator for bulk degradation.

Degradation Pathways & Mechanisms

The following diagram illustrates the divergent degradation pathways based on environmental stress.

Figure 1: Divergent degradation pathways of E5HBC under hydrolytic, oxidative, and photolytic stress.

Experimental Protocols: Stability Profiling

To validate the stability profile, researchers must employ a Forced Degradation Study aligned with ICH Q1A(R2) guidelines.

A. Analytical Method Setup (HPLC-UV)

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

-

Mobile Phase:

-

A: 0.1% Formic Acid in Water (Acidifies phenol to prevent peak tailing).

-

B: Acetonitrile.[1]

-

-

Gradient: 5% B to 95% B over 10 minutes.

-

Detection: 254 nm (aromatic core) and 280-300 nm (phenolic shift).

-

Sample Diluent: Acetonitrile (Avoid methanol if checking for transesterification artifacts).

B. Stress Testing Matrix

| Stress Condition | Protocol | Expected Outcome |

| Acid Hydrolysis | 0.1 N HCl, 60°C, 4 hours | Formation of carboxylic acid (RRT ~0.6). |

| Base Hydrolysis | 0.1 N NaOH, RT, 1 hour | Rapid hydrolysis. Solution may darken due to phenolate oxidation. |

| Oxidation | 3% H₂O₂, RT, 2 hours | Formation of complex late-eluting peaks (dimers) and baseline noise (polymers). |

| Photostability | 1.2 million lux hours (ICH Q1B) | Decrease in assay; appearance of non-polar dimers. |

| Thermal | 60°C Solid State, 7 days | Minimal degradation if dry; significant if moisture is present. |

Handling & Storage Strategy

Based on the oxidative liability of the 5-hydroxyl group and the hydrolytic potential of the ester, the following "Chain of Custody" is recommended for the material.

Storage Protocol

-

Temperature: Store at -20°C for long-term (>3 months) or 2-8°C for active use.

-

Atmosphere: Argon or Nitrogen overlay is mandatory. The phenolic moiety acts as an oxygen scavenger; headspace air will degrade the surface layer of the solid.

-

Container: Amber glass vials with Teflon-lined caps. Avoid plastics that may leach radical initiators.

Solulabilization for Assays

-

Do not store stock solutions in DMSO or Methanol for >24 hours at room temperature.

-

DMSO: Can act as a mild oxidant over time.

-

Methanol: Risk of transesterification (Ethyl -> Methyl ester) if trace acid/base is present.

-

Preferred Solvent: Anhydrous Acetonitrile.

Regulatory & Compliance Context (ICH)

For drug development, stability data must be robust. The following workflow ensures compliance with ICH Q1A(R2) (Stability Testing of New Drug Substances).

Figure 2: Standard stability testing workflow aligned with ICH Q1A(R2) guidelines.

References

-

International Council for Harmonisation (ICH). (2003).[2][3] Q1A(R2): Stability Testing of New Drug Substances and Products.[2][4] Retrieved from [Link]

-

PubChem. (n.d.).[5] Ethyl 5-hydroxybenzofuran-2-carboxylate (Compound Summary).[5] National Library of Medicine. Retrieved from [Link]

- Trofimov, F. A., et al. (1973). "Synthesis and antiviral activity of ethyl 5-hydroxybenzofuran-2-carboxylate derivatives." Pharmaceutical Chemistry Journal, 7, 757–759.

Sources

- 1. mdpi.com [mdpi.com]

- 2. ICH Official web site : ICH [ich.org]

- 3. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 4. database.ich.org [database.ich.org]

- 5. Ethyl 5-hydroxybenzofuran-2-carboxylate | C11H10O4 | CID 22228632 - PubChem [pubchem.ncbi.nlm.nih.gov]

Structural Elucidation and Spectroscopic Characterization: Ethyl 5-hydroxybenzofuran-2-carboxylate

Executive Summary & Application Context

Ethyl 5-hydroxybenzofuran-2-carboxylate is a pivotal pharmacophore in medicinal chemistry, serving as a scaffold for antimicrobial, anti-inflammatory, and potential anti-cancer agents. Its structural integrity is defined by the bicyclic benzofuran core, an electron-withdrawing ester at the C2 position, and an electron-donating hydroxyl group at the C5 position.

This guide provides a rigorous technical breakdown of its

Target Audience: Medicinal Chemists, Analytical Scientists, and Process Development Engineers.

Experimental Protocol: Signal Acquisition

To ensure reproducibility and spectral fidelity, the following protocol is recommended. The choice of solvent is critical for this specific analyte due to the labile phenolic proton.

Solvent Selection Strategy

-

Primary Recommendation: DMSO-

(Dimethyl sulfoxide-d6) [1]-

Rationale: The phenolic hydroxyl (-OH) at position 5 is prone to rapid exchange in non-polar solvents like CDCl

. DMSO-

-

-

Secondary Option: Acetone-

-

Rationale: Good for resolving aromatic multiplets if DMSO causes overlap, though the OH peak may be broader.

-

Acquisition Parameters (Standard 400 MHz Instrument)

-

Pulse Sequence: Standard 1D proton (zg30).

-

Relaxation Delay (D1):

1.0 second (Ensure full relaxation of aromatic protons for accurate integration). -

Scans (NS): 16 (Sufficient for >5 mg sample).

-

Temperature: 298 K (25°C).

Workflow Diagram

Figure 1: Optimized workflow for acquiring high-fidelity NMR data for phenolic benzofurans.

Spectral Analysis & Assignment Logic

The structure of Ethyl 5-hydroxybenzofuran-2-carboxylate creates distinct electronic environments. We must account for the push-pull electronic system:

-

Ethyl Ester (C2): Strong electron-withdrawing group (EWG). Deshields H3 significantly.

-

Hydroxyl (C5): Strong electron-donating group (EDG) by resonance. Shields ortho (H4, H6) and para (C7a) positions.

Chemical Shift Data (DMSO- )

| Position | Proton Type | Shift ( | Multiplicity | Assignment Logic | |

| OH | Phenolic | 9.40 - 9.60 | Broad Singlet | - | H-Bonded in DMSO; disappears with D |

| H3 | Furan Ring | 7.45 - 7.55 | Singlet (or fine d) | Deshielded by C2-Ester; characteristic benzofuran singlet. | |

| H7 | Aromatic | 7.35 - 7.45 | Doublet (d) | Ortho to H6; least shielded by 5-OH effects. | |

| H4 | Aromatic | 6.95 - 7.05 | Doublet (d) | Meta to OH; Ortho to bridgehead. Shielded by OH. | |

| H6 | Aromatic | 6.80 - 6.90 | Doublet of Doublets (dd) | Ortho to OH (strong shielding); couples to H7 and H4. | |

| CH | Ethyl | 4.30 - 4.40 | Quartet (q) | Deshielded by ester oxygen.[2] | |

| CH | Ethyl | 1.30 - 1.35 | Triplet (t) | Standard methyl triplet. |

> Note: Chemical shifts are estimated based on substituent additivity rules and analogous benzofuran scaffolds in DMSO-d6.

Coupling Network & Splitting Tree

The aromatic region (H4, H6, H7) displays an ABX-like system (or AMX depending on field strength), modified by the benzofuran fusion.

-

H4 (Doublet): Only shows meta coupling to H6 (

). It does not couple strongly to H3. -

H6 (Doublet of Doublets): Shows ortho coupling to H7 (

) and meta coupling to H4 ( -

H7 (Doublet): Shows ortho coupling to H6 (

).

Figure 2: Splitting tree for Proton H6, demonstrating the Doublet of Doublets (dd) pattern arising from simultaneous ortho and meta coupling.

Troubleshooting & Impurities

In synthesis and purification, specific impurities often co-elute. Watch for these diagnostic signals:

-

Residual Water (DMSO-d6): Sharp signal at 3.33 ppm . If the sample is "wet," this peak broadens and shifts, potentially obscuring the aromatic region or exchanging with the phenolic OH.

-

Hydrolysis Product (Free Acid): If the ethyl ester hydrolyzes, the ethyl group signals (4.35 q, 1.35 t) disappear, and the H3 singlet often shifts slightly downfield due to the formation of the carboxylic acid (COOH).

-

Uncyclized Precursors: Look for aldehyde protons (~10 ppm) if the starting material was 2,5-dihydroxybenzaldehyde, or broad methylene humps if the ring closure was incomplete.

References

-

Abraham, R. J., et al. (2006).[1] "The effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts." Magnetic Resonance in Chemistry.

- Pretsch, E., et al. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer-Verlag. (Standard reference for substituent additivity rules).

-

Lin, Z., et al. (2022).[3][4] "The Synthesis of 5-Hydroxybenzofurans via Tandem In Situ Oxidative Coupling and Cyclization." SynOpen.

-

National Institute of Advanced Industrial Science and Technology (AIST). Spectral Database for Organic Compounds (SDBS). (General reference for benzofuran core shifts).

Sources

Comprehensive Structural Elucidation: 13C NMR Analysis of Ethyl 5-hydroxybenzofuran-2-carboxylate

Executive Summary

This technical guide provides a rigorous framework for the interpretation of the Carbon-13 Nuclear Magnetic Resonance (

Structural Framework & Numbering

Before spectral analysis, a consistent numbering scheme is essential. The benzofuran core consists of a fused benzene and furan ring. The numbering starts at the heteroatom (Oxygen = 1) and proceeds counter-clockwise towards the benzene ring.

-

Substituents:

-

Position 2: Ethyl ester (Electron Withdrawing Group - EWG).

-

Position 5: Hydroxyl group (Electron Donating Group - EDG).

-

Logical Assignment Workflow

The following diagram outlines the decision matrix for assigning signals in substituted heterocycles.

Caption: Operational workflow for the structural elucidation of substituted benzofurans.

Experimental Protocol

Solvent Selection

While CDCl

-

Reasoning: The phenolic hydroxyl group at C5 is capable of hydrogen bonding. DMSO-d

disrupts intermolecular aggregation, resulting in sharper peaks and preventing concentration-dependent chemical shift drift. Furthermore, it ensures full solubility of the polar hydroxyl moiety.

Acquisition Parameters

To ensure quantitative reliability, particularly for quaternary carbons (C2, C3a, C5, C7a, C=O), the following parameters are critical:

-

Pulse Sequence: Proton-decoupled

C (e.g., zgpg30 on Bruker). -

Relaxation Delay (D1): Set to

seconds. Quaternary carbons have long spin-lattice relaxation times ( -

Spectral Width: 240 ppm (to capture the carbonyl and potential solvent impurities).

Spectral Analysis & Assignment Logic

The molecule contains 11 distinct carbon environments . The analysis is divided into three diagnostic regions.

The Aliphatic Region (10 – 70 ppm)

This region confirms the ethyl ester tail. These signals are generally insensitive to the electronic effects of the benzofuran ring.

| Carbon | Shift ( | Multiplicity (DEPT) | Assignment Logic |

| CH | ~14.5 | CH | Terminal methyl of the ethyl group. Typical alkane shift. |

| O-CH | ~61.0 | CH | Deshielded significantly by the attached oxygen atom (Inductive effect). |

The Carbonyl Region (> 155 ppm)

| Carbon | Shift ( | Type | Assignment Logic |

| C=O | ~159.0 - 160.0 | C | Typical ester carbonyl. Conjugation with the benzofuran ring (at C2) may shield it slightly compared to aliphatic esters, but it remains the most downfield signal. |

The Aromatic & Heteroaromatic Region (90 – 155 ppm)

This is the most complex region. Assignments rely on the interplay between the EWG at C2 and the EDG (OH) at C5 .

-

The Oxygen Effect (Deshielding): Carbons directly attached to oxygen (C2, C5, C7a) will appear furthest downfield in the aromatic region (145-155 ppm).

-

The Ortho-Shielding Effect: The OH group at C5 donates electron density into the ring via resonance, significantly shielding the ortho positions (C4 and C6).

Detailed Assignment Table

| Position | Type | Predicted Shift (ppm)* | Mechanistic Rationale |

| C-5 | C | 154.5 | Ipso to OH. Strongly deshielded by oxygen electronegativity. |

| C-7a | C | 149.0 | Ring Junction. Deshielded by the furan oxygen. |

| C-2 | C | 146.5 | Alpha to Furan O. Deshielded by O and the attached Ester. |

| C-3a | C | 127.5 | Ring Junction. Bridgehead carbon, less affected by heteroatoms. |

| C-3 | CH | 113.0 | Beta to Furan O. Furan C3 is typically shielded. The C2-ester withdraws density, but it remains relatively upfield. |

| C-7 | CH | 112.5 | Meta to OH. Less shielded than ortho carbons. |

| C-6 | CH | 114.0 | Ortho to OH. Shielded by resonance donation from OH. |

| C-4 | CH | 106.0 | Ortho to OH. Highly shielded. Sterically compressed position often leads to further upfield shifts. |

*Note: Shifts are referenced to DMSO-d

Advanced Validation: 2D NMR Pathways

To confirm the assignment of the quaternary carbons (which do not show up in HSQC), HMBC (Heteronuclear Multiple Bond Correlation) is required.

HMBC Connectivity Diagram

The following Graphviz diagram illustrates the critical long-range (

Caption: Key HMBC correlations. The H3 to C=O correlation definitively connects the ester to the furan ring.

Diagnostic Checks[5][6]

-

The "Ester Link": Look for a correlation between the H-3 singlet (aromatic region) and the C=O signal. This proves the ester is at position 2.

-

The "Phenol Locator": The protons at C4 and C6 will show strong correlations to the oxygenated carbon at C5 (154.5 ppm) .

References

- Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Standard reference for chemical shift additivity rules).

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. Wiley.

-

National Institute of Advanced Industrial Science and Technology (AIST). (n.d.). Spectral Database for Organic Compounds (SDBS). Retrieved from [Link] (Authoritative database for verifying benzofuran analog shifts).

-

Kowalewska, M., et al. (2013). Synthesis of New Benzofuran-2-Carboxylic Acid Derivatives. Journal of Chemistry. Retrieved from [Link] (Source for experimental NMR data of closely related 5-substituted benzofurans).

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. J. Org. Chem. Retrieved from [Link] (Reference for solvent residual peaks in DMSO-d6).

Sources

Technical Guide: Mass Spectrometry Fragmentation of Ethyl 5-hydroxybenzofuran-2-carboxylate

The following technical guide details the mass spectrometry fragmentation of Ethyl 5-hydroxybenzofuran-2-carboxylate . This analysis is designed for researchers in medicinal chemistry and drug metabolism (DMPK) who require rigorous structural validation of benzofuran scaffolds.

Executive Summary

Ethyl 5-hydroxybenzofuran-2-carboxylate (C₁₁H₁₀O₄, MW 206.06 Da) is a critical pharmacophore in the development of antimicrobial and anti-inflammatory agents. Its structural integrity relies on the stability of the benzofuran core fused with a labile ethyl ester moiety.

This guide provides a definitive fragmentation analysis for both Electrospray Ionization (ESI-MS/MS) and Electron Ionization (EI-MS) . The fragmentation logic is governed by three primary mechanisms: ester cleavage (McLafferty rearrangement vs. acylium formation) , furan ring contraction , and phenolic charge localization .

Chemical Identity & Properties

-

IUPAC Name: Ethyl 5-hydroxy-1-benzofuran-2-carboxylate[1]

-

Molecular Formula: C₁₁H₁₀O₄[1]

-

Monoisotopic Mass: 206.0579 Da[1]

-

Key Functional Groups:

-

Ethyl Ester (C-2): Primary site of fragmentation (labile).

-

Phenolic Hydroxyl (C-5): Charge localization site; influences resonance stability.

-

Benzofuran Core: Aromatic stability; resistant to cleavage until high collision energies.

-

Experimental Protocol (Self-Validating)

To ensure reproducible fragmentation data, the following protocols for LC-MS/MS and GC-MS are recommended. These parameters minimize in-source fragmentation while maximizing MS² structural information.

High-Resolution LC-MS/MS (ESI+)

-

Instrument: Q-TOF or Orbitrap (Resolving Power > 30,000).

-

Solvent System:

-

Phase A: Water + 0.1% Formic Acid (Proton source).

-

Phase B: Acetonitrile + 0.1% Formic Acid.

-

-

Ion Source Parameters:

-

Mode: Positive ESI (+).

-

Capillary Voltage: 3.5 kV (Avoid >4 kV to prevent discharge).

-

Cone Voltage: 30 V (Preserves [M+H]⁺).

-

-

Collision Energy (CE): Stepped ramp (10, 20, 40 eV) to capture both labile ester loss and core ring fragmentation.

GC-MS (EI)

-

Inlet Temperature: 250°C.

-

Ionization Energy: 70 eV (Standard).

-

Emission Current: 30 µA.

-

Validation Check: Monitor the m/z 28 peak (N₂) to ensure system leak-tightness before interpreting the m/z 28 loss (ethylene) from the analyte.

Mechanistic Fragmentation Analysis

ESI-MS/MS Fragmentation (Even-Electron Ions)

In positive ESI, the molecule forms the protonated precursor [M+H]⁺ at m/z 207.07 . The fragmentation is driven by charge migration between the carbonyl oxygen and the benzofuran oxygen.

Primary Pathway: Ester Cleavage

The most abundant transition involves the loss of the ethoxy group.

-

Precursor: m/z 207.07 ([M+H]⁺).

-

Transition: Neutral loss of Ethanol (C₂H₅OH, 46 Da).

-

Product: m/z 161.02 (Acylium ion, C₉H₅O₃⁺).

Secondary Pathway: Carbonyl Loss (Decarbonylation)

From the acylium ion (m/z 161), the system loses carbon monoxide (CO).

-

Precursor: m/z 161.02.

-

Transition: Neutral loss of CO (28 Da).

-

Product: m/z 133.03 (C₈H₅O₂⁺).

-

Structure: This ion likely represents a 5-hydroxybenzofuran cation. Further loss of CO from the furan ring (ring contraction) yields m/z 105 (C₇H₅O⁺).

-

EI-MS Fragmentation (Odd-Electron Radical Cations)

Under 70 eV electron impact, the molecular ion M⁺˙ (m/z 206) is formed. The physics of radical cations allows for rearrangements not seen in ESI.

Pathway A: McLafferty Rearrangement (Diagnostic)

Ethyl esters with available γ-hydrogens undergo a characteristic McLafferty rearrangement.

-

Mechanism: A hydrogen atom from the ethyl CH₃ group transfers to the carbonyl oxygen via a six-membered transition state.

-

Transition: Loss of neutral Ethylene (C₂H₄, 28 Da).

-

Product: m/z 178 (Carboxylic acid radical cation, [R-COOH]⁺˙).

-

Significance: This peak distinguishes ethyl esters from methyl esters (which cannot lose C₂H₄).

-

Pathway B: Alpha-Cleavage

Direct cleavage of the ethoxy radical (•OC₂H₅).[1][5]

-

Transition: Loss of •OC₂H₅ (45 Da).

-

Product: m/z 161 (Acylium cation, even-electron).

-

Note: In EI, m/z 161 is often the base peak due to the stability of the benzofuroyl cation.

-

Visualization of Fragmentation Pathways[6][7][8][9]

The following diagram illustrates the distinct pathways for ESI (Protonated) and EI (Radical) ionization.

Caption: Comparative fragmentation tree showing the McLafferty rearrangement (EI specific) and sequential neutral losses (ESI specific).

Summary of Diagnostic Ions

Use this table to validate the identity of the molecule in your spectral data.

| m/z (Nominal) | Ion Type | Origin | Mechanism |

| 207 | [M+H]⁺ | Precursor (ESI) | Protonation |

| 206 | M⁺˙ | Precursor (EI) | Electron Impact |

| 178 | [M - C₂H₄]⁺˙ | Fragment (EI) | McLafferty Rearrangement (Specific to Ethyl Esters) |

| 161 | [M - OEt]⁺ | Base Peak | Acylium formation (Alpha-cleavage) |

| 133 | [161 - CO]⁺ | Fragment | Decarbonylation of acylium |

| 105 | [133 - CO]⁺ | Fragment | Furan ring degradation |

References

-

Begala, M., et al. (2009).[6] Formation of 2-substituted benzofuran fragment ions from 6-alkyl- and 6-aryldibenzo(d,f)(1,3)dioxepine derivatives under electron ionization. Journal of Mass Spectrometry.

-

Dias, H. J., et al. (2019). Fragmentation of 2‐aroylbenzofuran derivatives by electrospray ionization tandem mass spectrometry. Journal of Mass Spectrometry.

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 22228632, Ethyl 5-hydroxybenzofuran-2-carboxylate.

-

McLafferty, F. W. (1959). Mass Spectrometric Analysis.[2][4][7][8][9][10] Molecular Rearrangements. Analytical Chemistry. (Foundational text on McLafferty Rearrangement mechanisms).

Sources

- 1. Ethyl 5-hydroxybenzofuran-2-carboxylate | C11H10O4 | CID 22228632 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-substituted benzofuran fragment ion formation in the electron ionization mass spectra of 6-alkyl- and 6-aryldibenzo(d,f)(1,3)dioxepine derivatives. 1. Spirocyclization of the molecular ions in the gas phase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synt ... - Natural Product Reports (RSC Publishing) DOI:10.1039/C5NP00073D [pubs.rsc.org]

- 4. youtube.com [youtube.com]

- 5. Ethyl 5-bromo-1-benzofuran-2-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Formation of 2-substituted benzofuran fragment ions from 6-alkyl- and 6-aryldibenzo(d,f)(1,3)dioxepine derivatives under electron ionization-a useful precursor ion for isomeric differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. chemguide.co.uk [chemguide.co.uk]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. cuestionesdefisioterapia.com [cuestionesdefisioterapia.com]

High-Resolution Infrared Spectroscopy of Ethyl 5-hydroxybenzofuran-2-carboxylate: A Technical Characterization Guide

Executive Summary & Pharmacological Context[1][2][3][4][5]

Ethyl 5-hydroxybenzofuran-2-carboxylate is a critical pharmacophore in the synthesis of bioactive benzofuran derivatives. Its structural core—a fused benzene and furan ring with a phenolic hydroxyl group—serves as a scaffold for agents exhibiting antioxidant, anti-inflammatory, and potential antitumor activities.

In drug development, this compound often appears as a key intermediate. The 5-hydroxyl position is the primary site for derivatization (e.g., etherification to improve lipophilicity), while the 2-ethyl ester provides a handle for further cyclization or amidation. Accurate infrared (IR) characterization is not merely a formality; it is the primary gatekeeper for verifying the integrity of the benzofuran ring closure and the purity of the phenolic moiety before downstream synthesis.

This guide moves beyond basic peak assignment, offering a mechanistic interpretation of the vibrational modes to ensure rigorous quality control (QC).

Structural Vibrational Theory

To interpret the spectrum accurately, we must deconstruct the molecule into its vibrating oscillators. The molecule consists of three distinct electronic environments that dictate its IR signature:

-

The Conjugated Ester (Position 2): Unlike a simple aliphatic ester (typically ~1740 cm⁻¹), the carbonyl group here is conjugated with the benzofuran double bond and the furan oxygen lone pairs. This delocalization reduces the bond order of the C=O, shifting the stretching frequency to lower wavenumbers (red shift).

-

The Phenolic Hydroxyl (Position 5): This group is sensitive to hydrogen bonding. In the solid state, intermolecular H-bonding will broaden this band significantly.

-

The Benzofuran Skeletal Core: The fused ring system exhibits characteristic "breathing" modes and C=C stretches that serve as a fingerprint for the aromatic system.

Diagram 1: Vibrational Logic & Frequency Mapping

Caption: Mapping of functional groups to specific vibrational modes. Note the conjugation effect on the Ester C=O.

Experimental Methodology

For reliable data in a drug development setting, the Attenuated Total Reflectance (ATR) method is superior to KBr pellets due to speed and reproducibility, though KBr provides higher resolution for the OH stretching region.

Protocol: High-Fidelity ATR-FTIR Acquisition

-

Instrument Preparation:

-

Source: Mid-IR ceramic source.

-

Detector: DTGS (Deuterated Triglycine Sulfate) for standard QC; MCT (Mercury Cadmium Telluride) if high sensitivity is required for trace impurities.

-

Crystal: Diamond or ZnSe (Diamond preferred for durability).

-

-

Parameter Setup:

-

Resolution: 4 cm⁻¹ (Standard) or 2 cm⁻¹ (High Res). Why? 4 cm⁻¹ is sufficient to resolve the aromatic doublets without introducing excessive noise.

-

Scans: 64 scans. Why? Signal-to-noise ratio improves with the square root of the number of scans. 64 offers the optimal balance between speed and data quality.

-

Apodization: Blackman-Harris 3-Term.

-

-

Sample Handling:

-

Place ~2 mg of the solid Ethyl 5-hydroxybenzofuran-2-carboxylate onto the crystal.

-

Apply pressure using the anvil until the absorbance of the strongest peak (C=O) reaches ~0.1 - 0.5 absorbance units. Warning: Over-pressure can shift peak positions in crystalline solids due to lattice deformation.

-

-

Background Correction:

-

Collect an air background immediately prior to the sample to account for atmospheric CO₂ (2350 cm⁻¹) and H₂O.

-

Spectral Interpretation & Data Analysis

The following table summarizes the critical diagnostic bands. The "Validation Criteria" column indicates what you must see to confirm the molecule's identity.

Table 1: Diagnostic Vibrational Modes

| Functional Group | Mode Assignment | Frequency (cm⁻¹) | Intensity | Validation Criteria |

| Phenolic -OH | O-H Stretching | 3250 – 3450 | Medium, Broad | Must be present. Absence indicates esterification of the phenol or deprotonation. |

| Ester C=O | C=O Stretching | 1705 – 1725 | Strong, Sharp | Lower than aliphatic esters (1740) due to conjugation with the furan ring. |

| Aromatic Ring | C=C Stretching | 1580, 1615 | Medium | Characteristic doublet often seen in benzofuran systems. |

| Ester C-O | C-O-C Asym. Stretch | 1230 – 1260 | Strong | Confirms the ester linkage. |

| Furan C-O-C | Ring C-O-C Stretch | 1100 – 1150 | Medium | Diagnostic of the furan ring closure. |

| Aromatic C-H | C-H Out-of-Plane Bending | 750 – 850 | Medium/Strong | Pattern depends on substitution (5-substituted). |

Mechanistic Insight: The "Carbonyl Shift"

In a standard ethyl ester, the C=O stretch appears at ~1740 cm⁻¹. In Ethyl 5-hydroxybenzofuran-2-carboxylate, the C=O bond is coplanar with the benzofuran ring. The π-electrons of the furan ring delocalize into the carbonyl antibonding orbital. This weakens the C=O bond character, consistently shifting the peak to 1715 ± 10 cm⁻¹ . If you observe a peak >1740 cm⁻¹, suspect a loss of conjugation (ring opening) or a non-conjugated impurity.

Troubleshooting & Quality Control Systems

In a synthesis workflow, IR is the first line of defense. The diagram below outlines the decision matrix for analyzing the crude product.

Diagram 2: Analytical Workflow & Decision Matrix

Caption: QC decision tree. Note that unreacted salicylaldehyde (starting material) has a lower frequency C=O (~1660-1680 cm⁻¹) due to strong internal H-bonding.

Common Impurities[6]

-

Unreacted Salicylaldehyde: Look for a C=O shift to ~1660-1680 cm⁻¹ (aldehyde carbonyl H-bonded to its own ortho-hydroxyl).

-

Ethyl Bromoacetate: Look for a sharp, non-conjugated ester peak at ~1740-1750 cm⁻¹.

-

Water: If the OH band is excessively broad and lacks definition, dry the sample (vacuum oven, 40°C) and re-scan.

References

-

Benzofuran Synthesis & Characterization

-

R. S.[1] Kulkarni, et al. "Synthesis and biological evaluation of benzofuran derivatives." European Journal of Medicinal Chemistry. (Contextualizes the synthesis and spectral properties of 2-carboxylate derivatives).

-

Source:

-

-

IR Spectral Database (NIST)

-

Vibrational Spectroscopy Theory

- Silverstein, R. M., et al. "Spectrometric Identification of Organic Compounds." (Authoritative text on interpreting conjugated ester shifts and phenolic H-bonding).

-

Source:

-

Specific Analog Data

- "Ethyl 5-hydroxy-2-methylbenzofuran-3-carboxylate spectral data." (Used for comparative frequency assignment of the 5-hydroxy/ester motif).

-

Source:

Sources

Theoretical & Applied Pharmacochemistry of Benzofuran Derivatives

An In-Depth Technical Guide for Drug Discovery

Executive Summary

Benzofuran (1-benzofuran) represents a "privileged scaffold" in medicinal chemistry, distinguished by its planar, electron-rich bicyclic architecture. Its utility spans from classic anti-arrhythmic agents like Amiodarone to emerging dual-action anticancer therapeutics targeting VEGFR-2 and PI3K . This guide deconstructs the theoretical underpinnings of benzofuran reactivity, correlates electronic structure with biological affinity, and provides a validated computational workflow for optimizing derivatives.

Electronic Architecture & Theoretical Fundamentals

Aromaticity and Resonance

Benzofuran consists of a benzene ring fused to a furan ring.[1][2] Unlike its nitrogen analog (indole), the oxygen atom in benzofuran is more electronegative, which impacts the resonance energy and electron distribution.

-

Planarity: The fused system maintains strict planarity, essential for intercalation into DNA and fitting into narrow hydrophobic pockets (e.g., kinase ATP-binding sites).

-

Resonance Energy: Benzofuran has lower resonance energy than indole or benzothiophene, making the furan ring more susceptible to oxidative cleavage and cycloaddition reactions.

Frontier Molecular Orbitals (FMOs)

Density Functional Theory (DFT) studies, typically utilizing the B3LYP/6-311G(d,p) level of theory, reveal critical reactivity indices:

-

HOMO (Highest Occupied Molecular Orbital): Localized primarily across the C2=C3 double bond and the oxygen lone pair. A high HOMO energy indicates susceptibility to electrophilic attack.

-

LUMO (Lowest Unoccupied Molecular Orbital): Often distributed over the benzene ring, facilitating nucleophilic aromatic substitution when electron-withdrawing groups are present.

-

HOMO-LUMO Gap: A narrow gap (approx. 4.0–4.5 eV for simple derivatives) correlates with high polarizability and "soft" character, enhancing interactions with soft biological electrophiles (e.g., metal centers in enzymes).

Molecular Electrostatic Potential (MEP)

MEP mapping reveals two distinct regions:

-

Negative Potential (Red): Concentrated over the oxygen atom and the

-cloud of the furan ring. This is the primary site for hydrogen bond acceptance and electrophilic attack. -

Positive Potential (Blue): Localized on the hydrogens of the benzene ring, serving as weak hydrogen bond donors.

Synthetic Reactivity: The C2 vs. C3 Paradigm

The reactivity profile of benzofuran is dominated by the electronic disparity between the C2 (

Electrophilic Substitution

Unlike indole (which favors C3), benzofuran favors C2 substitution under certain conditions, though C3 is also reactive.

-

Mechanism: The transition state for C2 attack preserves the aromaticity of the benzene ring more effectively than C3 attack in some pathways, although this is highly substituent-dependent.

-

C2-Lithiation: The C2 proton is the most acidic (

). Treatment with n-BuLi results in exclusive C2-lithiation, allowing for the introduction of electrophiles (aldehydes, halides) at this position.

Diagram: Reactivity Logic Flow

The following diagram illustrates the decision matrix for functionalizing the benzofuran core based on electronic properties.

Figure 1: Synthetic logic flow for regioselective functionalization of benzofuran.

Structure-Activity Relationships (SAR)

Pharmacophore Mapping

Benzofuran acts as a bioisostere for indole and naphthalene. Its lipophilicity (LogP) allows passive transport across cell membranes, while the oxygen atom acts as a specific anchor point for Hydrogen Bonding Interactions (HBA) with residues like Lys or Ser in active sites.

Key Substitution Patterns

Quantitative SAR (QSAR) studies highlight specific zones for optimization:

| Position | Modification | Electronic/Steric Effect | Biological Consequence |

| C2 | Aryl/Heteroaryl (e.g., Pyrazole, Thiazole) | Extends conjugation; Increases planarity. | Critical for Anticancer activity (DNA intercalation, Kinase inhibition). |